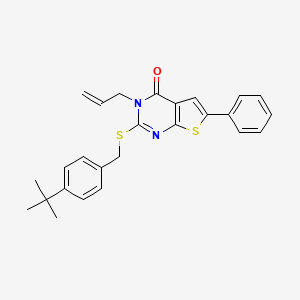
2-((1,1'-Biphenyl)-4-yloxy)-N'-(4-tert-butylcyclohexylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a tert-butylcyclohexylidene moiety, and an acetohydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide typically involves multiple steps, starting with the preparation of the biphenyl and tert-butylcyclohexylidene intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, while the tert-butylcyclohexylidene moiety can be prepared via a Friedel-Crafts alkylation reaction. The final step involves the condensation of these intermediates with acetohydrazide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced hydrazide derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nitric acid, halogens, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced hydrazide derivatives.
Substitution: Nitrated or halogenated biphenyl derivatives.
科学的研究の応用
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用機序
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with aromatic receptors, while the hydrazide moiety can form hydrogen bonds with biological macromolecules. These interactions can lead to the modulation of enzymatic activities and cellular processes, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide: Unique due to its combination of biphenyl and tert-butylcyclohexylidene groups.
4-tert-Butylphenol: Similar in having a tert-butyl group but lacks the biphenyl and hydrazide functionalities.
2,4-Ditert-butylphenol: Contains multiple tert-butyl groups but differs in overall structure and reactivity.
Uniqueness
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
303087-45-8 |
|---|---|
分子式 |
C24H30N2O2 |
分子量 |
378.5 g/mol |
IUPAC名 |
N-[(4-tert-butylcyclohexylidene)amino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C24H30N2O2/c1-24(2,3)20-11-13-21(14-12-20)25-26-23(27)17-28-22-15-9-19(10-16-22)18-7-5-4-6-8-18/h4-10,15-16,20H,11-14,17H2,1-3H3,(H,26,27) |
InChIキー |
UIZYLNAQGCTQTN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC(=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979959.png)
![3-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11979965.png)





![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11979999.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11980010.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11980013.png)

![2-(biphenyl-4-yloxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980018.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980022.png)
